molecular formula C16H19FN4O B6435412 N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549048-80-6

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B6435412
CAS No.: 2549048-80-6
M. Wt: 302.35 g/mol
InChI Key: VIFSIAKREVRDKU-UHFFFAOYSA-N
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Description

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic small molecule featuring a piperidine core substituted with a 7-fluoroquinazolin-4-yl group at the 1-position and an N-methylacetamide moiety at the 4-position. The fluoroquinazolinyl group is a heterocyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications . The piperidine scaffold contributes to conformational flexibility, while the acetamide group may enhance solubility or serve as a hydrogen-bond acceptor.

Properties

IUPAC Name

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11(22)20(2)13-5-7-21(8-6-13)16-14-4-3-12(17)9-15(14)18-10-19-16/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFSIAKREVRDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The fluorine atom is introduced via electrophilic fluorination, followed by the formation of the piperidine ring through cyclization reactions. The final step involves the acylation of the piperidine nitrogen with methylacetamide under controlled conditions, such as using a base like triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted quinazoline ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s quinazoline ring system allows it to bind to these targets, potentially modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine and acetamide groups contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The compound N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide () serves as a relevant structural analog. Below is a comparative analysis:

Property N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide
Substituent at Piperidine 7-fluoroquinazolin-4-yl (aromatic, electron-deficient heterocycle) Chloroacetyl group (electrophilic, reactive alkylating agent)
Molecular Formula C₁₆H₁₈FN₅O (estimated) C₁₀H₁₇ClN₂O₂ (from )
Functional Groups Fluoroquinazoline, acetamide Chloroacetyl, acetamide
Potential Reactivity π-π stacking (aromatic), hydrogen bonding Nucleophilic susceptibility (chloroacetyl)
Therapeutic Implications Kinase inhibition, anticancer (inferred from quinazoline analogs) Alkylation-based mechanisms (e.g., covalent inhibitors)
Key Observations:
  • Electrophilic vs. Aromatic Substituents : The chloroacetyl group in the analog () confers electrophilicity, making it prone to nucleophilic attack—a trait exploited in covalent drug design. In contrast, the fluoroquinazolinyl group in the target compound may enhance target binding via aromatic interactions .
  • Molecular Weight and Complexity: The target compound’s larger structure (C₁₆H₁₈FN₅O vs.

Research Findings and Mechanistic Insights

Structural Determinants of Activity

  • Fluoroquinazoline Moiety : The 7-fluoro substitution on quinazoline is associated with improved metabolic stability and binding affinity in kinase inhibitors (e.g., gefitinib analogs) . This group may similarly enhance the target compound’s selectivity.
  • Chloroacetyl Analog : The reactive chloroacetyl group in the analog () could enable covalent binding to cysteine residues in target proteins, a strategy used in drugs like ibrutinib. However, this reactivity may also increase off-target effects .

Crystallographic Considerations

The SHELX software suite () is widely employed for small-molecule crystallography, including structure determination of piperidine derivatives.

Biological Activity

N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesizing findings from various studies, including data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a piperidine ring, which contributes to its pharmacological properties. The presence of the fluorine atom at the 7-position of the quinazoline enhances its biological activity by influencing electronic properties and molecular interactions.

Structural Formula

N 1 7 fluoroquinazolin 4 yl piperidin 4 yl N methylacetamide\text{N 1 7 fluoroquinazolin 4 yl piperidin 4 yl N methylacetamide}

Antidepressant Activity

Recent studies have evaluated the antidepressant potential of compounds structurally related to this compound. The forced swim test (FST) model demonstrated that certain derivatives exhibited significant reductions in immobility time, indicating potential antidepressant effects.

Table 1: Antidepressant Activity of Related Compounds

Compound IDDose (mg/kg)Immobility Time Reduction (%)Statistical Significance
6a4025.3p < 0.01
18a4022.9p < 0.01
Fluoxetine4016.6-

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly in inhibiting the NLRP3 inflammasome pathway. In vitro studies showed that derivatives could reduce pyroptotic cell death and interleukin-1 beta (IL-1β) levels.

Table 2: Anti-inflammatory Activity Results

Compound IDPyroptosis Reduction (%)IL-1β Inhibition (%)
Compound 63518
Compound 739.220.3

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the piperidine and quinazoline moieties significantly influenced biological activity. Compounds with longer linkers or additional functional groups exhibited enhanced interactions with biological targets.

Study on Antidepressant Properties

A study published in December 2023 explored the antidepressant effects of various piperidine derivatives, including those structurally similar to this compound. The results indicated that specific structural modifications led to improved efficacy in reducing depressive behaviors in animal models, with compound 6a emerging as a leading candidate due to its significant reduction in immobility time compared to controls .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory capabilities of related compounds, demonstrating that certain derivatives effectively inhibited IL-1β production and reduced pyroptotic cell death by targeting the NLRP3 inflammasome pathway. This study highlighted the potential therapeutic applications of these compounds in inflammatory diseases .

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